molecular formula C22H18N4O4S B2965082 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 2034355-60-5

2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2965082
CAS No.: 2034355-60-5
M. Wt: 434.47
InChI Key: PKBKKORGYSULNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS: 853351-76-5, BD01153070) is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxole (methylenedioxy) substituent attached via an amino group at the 4-position of the quinazoline ring. This moiety is associated with enhanced metabolic stability and binding affinity in bioactive compounds .
  • A thioether linkage (-S-) connecting the quinazoline to an acetamide group, which is further substituted with a furan-2-ylmethyl moiety.

This compound belongs to a class of thioacetamide-linked quinazoline derivatives, which are frequently explored for their ability to modulate enzyme activity (e.g., acetylcholinesterase, kinases) and exhibit antimicrobial or anti-inflammatory effects .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBKKORGYSULNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Quinazoline Core : A bicyclic structure known for its biological activity.
  • Benzo[d][1,3]dioxole moiety : This aromatic component may enhance the compound's interaction with biological targets.
  • Thioether linkage : This functional group often plays a role in enzyme inhibition.
  • Furan ring : Known for its reactivity and potential biological activity.

Inhibition of Kinases

Research indicates that quinazoline derivatives, including those similar to our compound, can inhibit various kinases such as Clk1, Clk2, Clk4, and Dyrk1A. These kinases are implicated in several cellular processes including cell cycle regulation and mRNA splicing. Inhibitors of these kinases have potential applications in treating diseases like Alzheimer's and certain cancers .

Anticancer Activity

Quinazoline derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural features that allow it to interact with cancer-related pathways .

Enzyme Interaction

The compound has been evaluated for its ability to act as a small molecule chaperone for glucocerebrosidase (GC), an enzyme involved in lysosomal storage disorders such as Gaucher disease. Quinazoline derivatives have been shown to improve the translocation of GC to lysosomes in patient-derived cells, suggesting a therapeutic potential in enzyme replacement therapy .

Table 1: Summary of Biological Activity Studies

StudyCompoundBiological TargetActivityReference
1Quinazoline DerivativeClk1/Clk2 Kinase InhibitionIC50 = 0.080 μM
2Quinazoline DerivativeGC Translocation ImprovementEnhanced activity in patient cells
3Novel Quinazoline AnaloguesCancer Cell Lines (e.g., MCF-7)Significant growth inhibition observed

The biological activity of this compound likely involves multiple mechanisms:

  • Kinase Inhibition : By inhibiting kinases such as Dyrk1A, the compound may alter signaling pathways that control cell proliferation and apoptosis.
  • Enzyme Stabilization : Enhancing the stability and function of glucocerebrosidase could mitigate symptoms in lysosomal storage disorders.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores
Compound Name Key Substituents Biological Activity Reference
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Sulfamoylphenyl, dimethylphenyl Anticancer (in vitro screening)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino, phenyl Anti-inflammatory (comparable to diclofenac)
Target Compound (CAS: 853351-76-5) Benzo[d][1,3]dioxole, furan-2-ylmethyl Hypothesized: Anti-inflammatory, enzyme inhibition (based on structural analogs)

Key Observations :

  • The benzo[d][1,3]dioxole group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., phenyl or sulfamoylphenyl) .
Thioacetamide-Linked Heterocycles
Compound Name Core Structure Activity Reference
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole, indole Anti-inflammatory, antibacterial
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole, benzodioxole Acetylcholinesterase inhibition
Target Compound Quinazoline, benzodioxole Structural similarity suggests potential for kinase or cholinesterase modulation

Key Observations :

  • Thioacetamide linkages are critical for binding to cysteine residues in enzyme active sites (e.g., acetylcholinesterase) .
  • The quinazoline core in the target compound may confer broader kinase inhibitory activity compared to thiadiazole or benzothiazole derivatives .
Anti-inflammatory and Antimicrobial Acetamide Derivatives
Compound Name Substituents Activity Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Piperazine, difluorophenyl Antimicrobial (gram-positive bacteria)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl, bromophenyl Docking studies suggest α-glucosidase inhibition
Target Compound Furan-2-ylmethyl, benzodioxole Hypothesized: Dual anti-inflammatory and antimicrobial effects

Key Observations :

  • The benzodioxole moiety could enhance bioavailability relative to halogenated analogs (e.g., bromophenyl in 9c) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.